Methyl 5-amino-2,4-difluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles and benzoates has been explored in the papers. For instance, the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles was achieved through modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Another paper describes the synthesis of Methyl 2-amino-5-fluorobenzoate using a series of reactions starting from 3-fluorobenzoic acid, with an optimal synthesis route involving nitrification, esterification, and hydronation, achieving a high yield of 81% . These methods could potentially be adapted for the synthesis of Methyl 5-amino-2,4-difluorobenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For example, the structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), and its vibrational wavenumbers were calculated to provide a complete description of molecular dynamics . Similar methods could be applied to Methyl 5-amino-2,4-difluorobenzoate to understand its molecular structure and dynamics.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of Methyl 5-amino-2,4-difluorobenzoate. However, the synthesis of related compounds suggests that such fluorinated benzoates could participate in further chemical transformations, which could be useful in the development of pharmaceuticals or agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been assessed. For instance, the herbicidal activity of a difluorobenzyl-oxymethyl isoxazoline derivative was evaluated, demonstrating good selectivity and potent activity against annual weeds . The vibrational study of Methyl 2-amino 5-bromobenzoate provided insights into its molecular properties and potential for non-linear optical activity . These studies suggest that Methyl 5-amino-2,4-difluorobenzoate could also exhibit interesting physical and chemical properties worthy of investigation.
Scientific Research Applications
Synthesis of Novel Compounds
- Methyl 5-amino-2,4-difluorobenzoate is involved in the synthesis of various novel compounds. For instance, it's used in the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and triazolo benzoxazole derivatives, which exhibit antimicrobial activities. Some of these synthesized compounds possess good to moderate activities against microorganisms (Bektaş et al., 2007).
Antitumor Properties
- Derivatives of Methyl 5-amino-2,4-difluorobenzoate, specifically benzothiazoles, have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1. Modifications to the benzothiazole structure, such as fluorination, have been made to thwart metabolic inactivation and improve efficacy (Bradshaw et al., 2002).
Chemical Synthesis Intermediates
- The compound is used as an intermediate in the synthesis of other complex molecules. For instance, it plays a role in synthesizing 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through a series of reactions including methylation, ethylation, and oxidation (Wang Yu, 2008).
Photodynamic Therapy in Cancer Treatment
- New derivatives have been synthesized and characterized for their photodynamic therapy applications in treating cancer. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking their potential in Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Crystal Structure Analysis
- Methyl 5-amino-2,4-difluorobenzoate derivatives are also studied for their crystal structures, which helps in understanding their chemical behavior and potential applications. For example, the crystal structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows molecules linked into chains by a combination of hydrogen bonds, providing insights into the molecular interactions and stability of such compounds (Portilla et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAREYZKVHGBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622491 | |
Record name | Methyl 5-amino-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,4-difluorobenzoate | |
CAS RN |
125568-73-2 | |
Record name | Methyl 5-amino-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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